molecular formula C17H22N2OS B4837177 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole

1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole

Cat. No. B4837177
M. Wt: 302.4 g/mol
InChI Key: BNSOZADKQDZFBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole, also known as MEOP or THJ-018, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. MEOP was first synthesized in 2009 by a team of researchers led by Adam Winstock at the University College London. Since then, MEOP has been used in various studies to investigate its mechanism of action and biological effects.

Mechanism of Action

1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole is believed to exert its effects by binding to the CB1 receptor, which is a G protein-coupled receptor found in the brain and other tissues. Activation of the CB1 receptor by cannabinoids such as 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole can lead to a variety of effects, including changes in mood, appetite, and pain perception.
Biochemical and Physiological Effects
Studies have shown that 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole can produce a range of biochemical and physiological effects. For example, one study found that 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole can induce hypothermia in rats, which is a common effect of CB1 receptor activation. Another study found that 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole can inhibit the uptake of the neurotransmitter dopamine, which may contribute to its psychoactive effects.

Advantages and Limitations for Lab Experiments

1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole has several advantages as a research tool. For example, it is relatively easy and inexpensive to synthesize, and it has high binding affinity to the CB1 receptor. However, 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole also has some limitations. For example, its effects may vary depending on the dose and route of administration, and it may have off-target effects that could complicate the interpretation of results.

Future Directions

There are several potential future directions for research on 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole. For example, further studies could investigate its effects on specific brain regions or cell types, or explore its potential therapeutic applications. Additionally, more research is needed to fully understand the mechanism of action of 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole and its interactions with other neurotransmitter systems. Overall, 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole has the potential to be a valuable tool for scientific research, but further study is needed to fully understand its effects and limitations.

Scientific Research Applications

1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole has been used in various scientific studies to investigate its potential as a research tool. One study conducted by researchers at the University of Mississippi found that 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole had similar binding affinity to the CB1 receptor as the well-known synthetic cannabinoid JWH-018. This suggests that 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole may have similar effects to JWH-018 in terms of its ability to activate the CB1 receptor.

properties

IUPAC Name

[1-(2-methoxyethyl)indol-3-yl]-piperidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-20-12-11-19-13-15(14-7-3-4-8-16(14)19)17(21)18-9-5-2-6-10-18/h3-4,7-8,13H,2,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSOZADKQDZFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)C(=S)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794134
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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